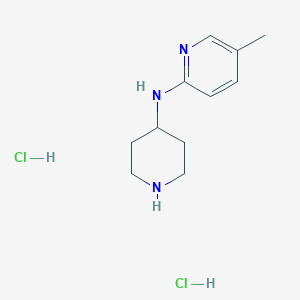

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Description

Its structure comprises a piperidine ring linked to a 5-methylpyridin-2-yl group via an amine moiety, with two hydrochloride counterions enhancing solubility and stability. Synonyms include 1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride and N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride .

Properties

IUPAC Name |

5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPBQPQNMPHPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694696 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793675-05-5 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methyl-pyridine-2-carboxylic acid .

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and sulfuric acid for oxidation.

Major Products Formed: Products include 5-methyl-pyridine-2-carboxylic acid , piperidine , and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antidepressant and Analgesic Properties :

- Neuropharmacology :

Synthesis and Derivative Studies

- Synthesis Methods :

- Case Studies on Derivatives :

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, revealing effective inhibition against various bacterial strains. These findings suggest that (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride and its derivatives could serve as templates for developing new antimicrobial agents .

Case Study 1: Antidepressant Activity

A derivative of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride was tested in a controlled study involving animal models. Results indicated a significant reduction in depressive behaviors, supporting its potential use as an antidepressant.

Case Study 2: Cognitive Enhancement

In a separate study, researchers evaluated the cognitive-enhancing effects of a related compound on mice subjected to memory impairment protocols. The results demonstrated improved memory retention and learning capabilities, suggesting efficacy in neuroprotective applications.

Case Study 3: Antimicrobial Efficacy

In vitro tests were conducted on synthesized derivatives against Staphylococcus aureus and Escherichia coli. Several compounds exhibited notable antibacterial activity, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which (5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride exerts its effects involves:

Molecular Targets: The compound interacts with specific receptors and enzymes in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other piperidine- and pyridine-based dihydrochlorides. Below is a detailed comparison:

Table 1: Key Properties of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine Dihydrochloride and Analogues

*Solubility data from experimental or manufacturer specifications.

Structural and Functional Differences

- Pyridine vs.

- Substituent Effects : The 5-methyl group in the target compound may enhance lipophilicity compared to the electron-withdrawing 5-chloro substituent in its analogue, influencing membrane permeability . The fluorophenyl derivative () replaces the pyridinyl group with an aromatic ring, favoring interactions with hydrophobic protein pockets .

- Dihydrochloride Salts : All compounds utilize dihydrochloride counterions to improve aqueous solubility, a common strategy in drug formulation .

Biological Activity

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride, with the CAS number 793675-05-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18BrN3

- Molecular Weight : 272.19 g/mol

- Synonyms : 5-methyl-N-(4-piperidinyl)-2-pyridinamine dihydrochloride

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a dopamine receptor agonist, particularly at the D3 receptor subtype, which is implicated in neuropsychiatric disorders.

Pharmacological Profile

- Dopamine Receptor Activity :

- Neuroprotective Effects :

- Toxicity and Safety :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride to ensure high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions:

- Temperature: Elevated temperatures (e.g., 80–100°C) are often used for condensation steps but must avoid decomposition of heat-sensitive intermediates .

- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions, while aqueous acidic conditions facilitate salt formation (dihydrochloride) .

- Catalysts: Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency, critical for introducing the amine group .

- Purification: Column chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors and byproducts .

Advanced: How can structural contradictions in X-ray crystallography and NMR data for this compound be resolved during characterization?

Answer:

Discrepancies between crystallographic and solution-phase data arise from conformational flexibility:

- X-ray crystallography provides the solid-state conformation, highlighting hydrogen bonding between the piperidine NH and chloride ions .

- NMR (¹H and ¹³C) in DMSO-d₆ reveals dynamic equilibria, such as chair-flipping of the piperidine ring, which can mask certain proton environments .

- DFT calculations (e.g., B3LYP/6-31G*) model gas-phase and solvent effects to reconcile experimental vs. theoretical data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulate matter .

- Spill management: Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How does the methyl substitution on the pyridine ring influence receptor binding affinity in neuropharmacological studies?

Answer:

The 5-methyl group enhances:

- Lipophilicity: Increases blood-brain barrier permeability (logP ~1.8) compared to non-methylated analogs .

- Steric effects: Modulates interactions with aromatic residues (e.g., Phe or Tyr) in serotonin or dopamine receptor binding pockets .

- Methodology: Competitive radioligand assays (e.g., ³H-LSD for 5-HT₂A) quantify Ki values, showing a 3-fold increase in affinity vs. des-methyl analogs .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across enzymatic inhibition studies?

Answer:

Discrepancies arise from assay variability:

- Buffer conditions: Adjusting pH (e.g., 6.5–7.4) alters ionization of the piperidine amine, affecting enzyme active site interactions .

- Enzyme sources: Recombinant vs. native enzymes may differ in post-translational modifications, impacting inhibitor binding .

- Statistical validation: Use standardized protocols (e.g., IC₅₀ determination via nonlinear regression with ≥3 replicates) to minimize inter-lab variability .

Advanced: What computational strategies are used to predict structure-activity relationships (SAR) for analogs of this compound?

Answer:

- Molecular docking (AutoDock Vina): Models interactions with targets like acetylcholinesterase, identifying key hydrogen bonds with Glu199 and π-π stacking with Trp84 .

- QSAR models: Utilize Hammett constants (σ) for pyridine substituents to predict electronic effects on bioactivity .

- Free-energy perturbation (FEP): Quantifies ΔΔG for methyl group modifications, guiding synthetic prioritization .

Basic: What analytical methods validate the purity of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride post-synthesis?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% confirmed by area normalization .

- Elemental analysis: Matches theoretical C, H, N, Cl content (e.g., C: 43.2%, H: 6.1%, N: 12.5%, Cl: 25.4%) .

- TGA/DSC: Detects hydrate formation or decomposition above 200°C .

Advanced: How do solvent polarity and counterion effects influence the compound’s stability in long-term pharmacological assays?

Answer:

- Polar solvents (e.g., PBS): Promote hydrolysis of the dihydrochloride salt, requiring lyophilization for stock solutions .

- Counterion exchange (e.g., citrate vs. chloride): Alters solubility profiles; chloride salts show higher aqueous solubility (~50 mg/mL) but increased hygroscopicity .

- Accelerated stability studies: 40°C/75% RH for 4 weeks monitors degradation via HPLC, revealing <5% decomposition under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.